molecular formula C11H11N3O2 B6588187 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid CAS No. 1247194-95-1

3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid

Cat. No.: B6588187
CAS No.: 1247194-95-1
M. Wt: 217.22 g/mol
InChI Key: KEOXVICPTZVFDH-UHFFFAOYSA-N
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Description

3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid (CAS 1247194-95-1) is a small molecule organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. This high-purity reagent is designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features a 1,2,4-triazole ring, a well-established pharmacophore in medicinal chemistry, linked to a phenylpropanoic acid scaffold. The 1,2,4-triazole moiety is present in numerous clinically used drugs, including anti-inflammatory agents, antifungals, and antivirals, underscoring its broad therapeutic potential . The propanoic acid side chain is a key structural feature shared with several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen, suggesting potential relevance in the development of new anti-inflammatory compounds . Preliminary research on structurally related 1,2,4-triazole derivatives indicates significant promise as anti-inflammatory agents. Studies on similar compounds show they can significantly reduce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), in cellular models like lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC) . These derivatives have demonstrated low toxicity in cell cultures, making them attractive leads for further investigation . Researchers can leverage this compound as a key intermediate for synthesizing novel triazole derivatives or as a reference standard in bioactivity screening for anti-inflammatory, antimicrobial, and antioxidant activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1247194-95-1

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-phenyl-2-(1,2,4-triazol-4-yl)propanoic acid

InChI

InChI=1S/C11H11N3O2/c15-11(16)10(14-7-12-13-8-14)6-9-4-2-1-3-5-9/h1-5,7-8,10H,6H2,(H,15,16)

InChI Key

KEOXVICPTZVFDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=C2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 Phenyl 2 4h 1,2,4 Triazol 4 Yl Propanoic Acid and Its Analogues

Strategic Approaches for the Construction of the 1,2,4-Triazole (B32235) Ring System in Propanoic Acid Conjugates

The formation of the 1,2,4-triazole ring connected to a propanoic acid backbone can be achieved through various strategic approaches, primarily categorized into intramolecular cyclization and intermolecular coupling reactions. These methods offer regioselective control, allowing for the specific placement of the propanoic acid moiety on the triazole ring.

Intramolecular Cyclization Reactions for Regioselective Triazole Formation

Intramolecular cyclization is a powerful strategy for the regioselective synthesis of 4-substituted-1,2,4-triazoles. A common approach involves the reaction of amidrazones with dicarboxylic acid anhydrides, such as succinic anhydride. This reaction proceeds through the formation of an intermediate acyl amidrazone, which then undergoes cyclization to form the 1,2,4-triazole ring with a propanoic acid side chain. For instance, the synthesis of 3-(5-substituted-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acids has been successfully achieved using this method. nih.gov The reaction conditions can be varied, with solvents like diethyl ether, toluene, or chloroform (B151607) being employed. nih.gov

Another well-established intramolecular cyclization method involves the base-catalyzed cyclization of 1-acylthiosemicarbazides. These precursors, readily synthesized from acid hydrazides and isothiocyanates, undergo cyclization in the presence of a base like sodium hydroxide (B78521) to yield 1,2,4-triazole-3-thiones. Subsequent modifications can then be performed on the thiol group.

The following table summarizes representative examples of intramolecular cyclization reactions for the synthesis of 1,2,4-triazole propanoic acid analogues.

Table 1: Intramolecular Cyclization Reactions for 1,2,4-Triazole Propanoic Acid Analogues

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Amidrazones and Succinic AnhydrideDiethyl ether, ambient temp., 2 days3-(5-Aryl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acids55-86 nih.gov
Amidrazones and Succinic AnhydrideBoiling toluene, 1-4 h3-(5-Aryl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acids69-86 nih.gov

Intermolecular Coupling Reactions and Targeted Functionalization at the Propanoic Acid Moiety

Intermolecular coupling reactions provide an alternative and versatile route to 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid and its analogues. One such strategy involves the nucleophilic substitution of a suitable leaving group on the α-carbon of a 3-phenylpropanoic acid derivative with a pre-formed 1,2,4-triazole. For example, the reaction of an α-halo-3-phenylpropanoic acid ester with 4H-1,2,4-triazole in the presence of a base can lead to the desired product.

A one-pot, three-component reaction has been developed for the synthesis of 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoic acid esters. researchgate.net This method involves the reaction of an alkyl 2-bromo-3-arylpropanoate, sodium azide, and phenylacetylene (B144264) in the presence of a copper(I) catalyst. While this example leads to the 1,2,3-triazole isomer, similar multi-component strategies could potentially be adapted for the synthesis of 1,2,4-triazole analogues.

Furthermore, functionalization of the propanoic acid moiety itself can be a key step. The carboxylic acid group can be converted to esters, amides, or other functional groups to explore structure-activity relationships. For instance, 1,2,4-triazole derivatives containing amino acid fragments have been synthesized through amidation reactions. nih.gov

The following table provides an example of an intermolecular approach for a related triazole-propanoic acid derivative.

Table 2: Intermolecular Reaction for a Triazole Propanoic Acid Analogue

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Alkyl 2-bromo-3-arylpropanoates, NaN3, PhenylacetyleneCuI, one-potAlkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoatesNot specified researchgate.net

Precursor Synthesis and Sophisticated Intermediate Derivatization Techniques

The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors and the strategic derivatization of intermediates.

Elaboration of Substituted β-Amino Acid Precursors

Substituted β-amino acids are crucial building blocks for the synthesis of various heterocyclic compounds, including triazole derivatives. The synthesis of β-amino acids can be achieved through several methods, such as the conjugate addition of amines to α,β-unsaturated esters (Michael addition) and the Arndt-Eistert homologation of α-amino acids. researchgate.net For the specific target molecule, the synthesis of 2-amino-3-phenylpropanoic acid (phenylalanine) derivatives would be a key starting point. These can then be further functionalized to introduce the necessary components for triazole ring formation. For instance, N-substituted β-amino acids have been used in the synthesis of thiazole (B1198619) derivatives, a strategy that could be adapted for triazole synthesis. nih.govnih.gov

Synthesis and Reactivity of Hydrazide Intermediates

Hydrazide intermediates are central to many synthetic routes for 1,2,4-triazoles. These are typically prepared by the reaction of an ester with hydrazine (B178648) hydrate. nih.govresearchgate.net For the synthesis of this compound, a potential route would involve the preparation of 2-hydrazino-3-phenylpropanoic acid or its ester derivative.

These hydrazide intermediates can then undergo various reactions to form the triazole ring. For example, reaction with formamide (B127407) can lead to the formation of the 1,2,4-triazole ring. nih.gov Alternatively, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine, can yield 4-amino-1,2,4-triazole-3-thiols, which can be further modified. ijcrt.org The reaction of hydrazides with isothiocyanates to form acylthiosemicarbazides, followed by cyclization, is another common and effective method. mdpi.com

The following table outlines the general steps involved in the synthesis and reaction of hydrazide intermediates.

Table 3: Synthesis and Reactivity of Hydrazide Intermediates

PrecursorReagents and Conditions for Hydrazide FormationSubsequent Reaction for Triazole FormationResulting Triazole DerivativeReference
Ester of a carboxylic acidHydrazine hydrate, refluxFormamide, microwave irradiationSubstituted 1,2,4-triazole nih.gov
Ester of a carboxylic acidHydrazine hydrate, reflux1. CS2, KOH; 2. Hydrazine hydrate4-Amino-1,2,4-triazole-3-thiol ijcrt.org
Carboxylic acid hydrazideAryl isothiocyanateBase-catalyzed cyclization4-Aryl-1,2,4-triazole-3-thione mdpi.com

Implementation of Environmentally Benign (Green) Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. For the synthesis of this compound and its analogues, several environmentally benign approaches can be implemented to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.govrjptonline.orgpnrjournal.com The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using microwave irradiation, including the reaction of hydrazines with formamide and the cyclization of hydrazide intermediates. nih.govresearchgate.net

Ultrasound-assisted synthesis is another green technique that can accelerate chemical reactions. The synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives of 2-(4-isobutylphenyl)propanoic acid has been reported to be significantly faster and higher yielding under ultrasound irradiation compared to conventional methods. mdpi.commdpi.comnih.gov This approach offers a promising avenue for the environmentally friendly synthesis of the target compound.

Furthermore, the use of greener solvents, such as water or ethanol, and the development of catalyst-free or recyclable catalytic systems are key aspects of green chemistry that can be applied to the synthesis of these triazole derivatives.

The following table compares conventional and green synthesis methods for related triazole derivatives.

Table 4: Comparison of Conventional and Green Synthesis Methods

ReactionConventional MethodGreen Method (Microwave/Ultrasound)Advantages of Green MethodReference
Synthesis of 1,2,4-triazoles from hydrazines and formamideConventional heating, longer reaction timesMicrowave irradiation, 10 minShorter reaction time, higher yield nih.gov
Synthesis of N-substituted 1,2,4-triazole-2-thiol derivativesStirring at room temp., 16-26 hUltrasound irradiation, 40-80 minDrastically reduced reaction time, improved yield mdpi.com

Rigorous Structural Elucidation and Confirmation Techniques for Synthesized Compounds

The definitive confirmation of the chemical structure of newly synthesized compounds, such as this compound and its analogues, is a cornerstone of chemical research. It relies on a suite of complementary analytical techniques that probe the molecular architecture at different levels. Spectroscopic and crystallographic methods provide unambiguous evidence of connectivity, elemental composition, functional groups, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of a compound like this compound, distinct signals corresponding to each unique proton are expected. The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.3-7.6 ppm). nih.gov The two protons of the triazole ring would present as a characteristic singlet at a downfield chemical shift (often >8.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The aliphatic protons of the propanoic acid backbone, specifically the methine (CH) and methylene (B1212753) (CH₂) groups, would exhibit signals with specific multiplicities due to spin-spin coupling, providing direct evidence of their connectivity. A broad singlet for the carboxylic acid proton (COOH) is also anticipated at a significantly downfield position (>12 ppm). nih.gov

The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. Aromatic carbons typically resonate between 120-140 ppm. chemicalbook.com The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, often above 170 ppm. nih.gov Signals for the triazole ring carbons and the aliphatic carbons of the propanoic acid chain would also be observed at characteristic chemical shifts.

For instance, the analysis of related 1,2,4-triazole derivatives containing a propanoic acid moiety shows predictable patterns that aid in structural confirmation. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 1,2,4-Triazole Propanoic Acid Analogue Data based on 3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)propanoic acid. nih.gov

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
COOH12.23 (sb)173.6
Aromatic C-H7.29-7.57 (m)127.5 - 134.8
Triazole C-153.6, 155.0
CH₂ (propanoic)2.70 (s)30.8, 20.8

Note: (sb) = broad singlet, (m) = multiplet, (s) = singlet. The data presented is for an analogue and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the calculation of the elemental composition, thereby validating the molecular formula of a synthesized compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₁₁N₃O₂. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). If the experimentally measured mass matches the calculated theoretical mass to within a very small tolerance (typically <5 ppm), it provides strong evidence for the proposed molecular formula.

For example, in the characterization of similar 1,2,4-triazole propanoic acid derivatives, HRMS has been used to confirm the predicted molecular weight and composition. nih.gov

Table 2: Example of HRMS Data for Molecular Formula Confirmation Data based on the characterization of an analogue, 3-(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)propanoic acid. nih.gov

Parameter Value
Molecular FormulaC₁₆H₁₅N₄O₂
Ion Type[M+H]⁺
Calculated m/z295.1195
Found m/z295.1196
Difference (ppm)0.34

This close agreement between the calculated and found mass provides high confidence in the assigned molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which reveals the presence of characteristic functional groups.

For this compound, several key absorption bands would be expected. The carboxylic acid group gives rise to two very characteristic signals: a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and an intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. docbrown.info The aromatic phenyl group would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The 1,2,4-triazole ring is characterized by C=N and N=N stretching vibrations, which typically appear in the 1650-1400 cm⁻¹ range. mdpi.comresearchgate.net

The presence of these specific absorption bands in the IR spectrum serves as a qualitative confirmation that the desired functional groups have been successfully incorporated into the final structure.

Table 3: Characteristic IR Absorption Frequencies for Key Functional Groups

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Carboxylic AcidC=O stretch1725 - 1700
Aromatic RingC-H stretch3100 - 3000
Aromatic RingC=C stretch1600 - 1450
Triazole RingC=N stretch1670 - 1500
AlkaneC-H stretch2960 - 2850

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a high-quality single crystal of the compound is required. nih.gov

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This pattern is directly related to the arrangement of atoms in the crystal lattice. The data analysis yields an electron density map from which the positions of all non-hydrogen atoms can be determined. Key parameters obtained from a single-crystal X-ray analysis include the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). mdpi.commdpi.com

For a molecule like this compound, this analysis would confirm the connectivity of the phenyl, triazole, and propanoic acid moieties. It would also reveal the conformation of the molecule in the solid state, including the torsion angles between the different ring systems and side chains, and detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.comresearchgate.net

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Triazole Analogue Data based on 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. mdpi.comresearchgate.net

Parameter Value
Empirical FormulaC₁₄H₁₅N₃S
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.6967(3)
b (Å)7.8045(3)
c (Å)14.9327(7)
α (°)90
β (°)91.113(4)
γ (°)90
Volume (ų)663.78(5)

Note: The data presented is for an analogue and serves as an illustrative example of crystallographic parameters.

Advanced Analysis of Molecular Structure and Conformational Dynamics

Stereochemical Considerations and Asymmetric Synthesis Strategies for the Chiral Center at the 2-Position of the Propanoic Acid

The presence of a stereocenter at the C2 position of the propanoic acid backbone means that 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid exists as a pair of enantiomers, (R) and (S). The spatial arrangement of the substituents around this chiral center is critical, as enantiomers of a bioactive compound often exhibit different pharmacological and toxicological profiles. Consequently, the development of asymmetric synthesis strategies to access enantiomerically pure forms of this acid is of significant importance.

While specific methods for this exact molecule are not extensively documented, several established strategies for the asymmetric synthesis of α-heteroaryl carboxylic acids can be proposed. These methods focus on creating the chiral center with high enantioselectivity. In some cases, different enantiomers have shown distinct inhibitory effects against biological targets. nih.gov

Potential Asymmetric Synthesis Strategies:

Chiral Auxiliary-Mediated Alkylation: A common approach involves attaching a chiral auxiliary to a precursor molecule. The steric hindrance provided by the auxiliary directs the approach of an incoming electrophile (e.g., a benzyl (B1604629) bromide derivative) to one face of the molecule, leading to the preferential formation of one enantiomer. Subsequent removal of the auxiliary yields the desired chiral acid.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can enable the enantioselective transformation of a prochiral substrate. For instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor or the enantioselective alkylation of an enolate using a chiral phase-transfer catalyst could be viable routes.

Enzymatic Resolution: This method involves the use of enzymes (e.g., lipases) that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, an enzyme could selectively hydrolyze an ester derivative of one enantiomer, enabling the separation of the resulting acid from the unreacted ester.

Table 1: Proposed Asymmetric Synthesis Strategies
StrategyDescriptionKey Reagents/CatalystsPotential Advantages
Chiral AuxiliaryCovalent attachment of a chiral molecule to a prochiral substrate to direct a stereoselective reaction.Evans oxazolidinones, (R)-pantolactone, Samp/Ramp hydrazonesHigh diastereoselectivity, well-established methods.
Asymmetric CatalysisUse of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.Chiral phosphine (B1218219) ligands (e.g., BINAP) with Rh or Ru; Chiral phosphoric acids; Proline-derived organocatalysts.High catalytic efficiency, atom economy.
Kinetic ResolutionSelective reaction of one enantiomer from a racemic mixture, allowing the separation of the unreacted enantiomer.Lipases, esterases, or acylases.Applicable to racemic mixtures, mild reaction conditions.

Detailed Conformational Preferences of the this compound Scaffold in Solution and Solid States

In the solid state , the conformation is dictated by the optimization of intermolecular interactions within the crystal lattice, which often leads to a single, low-energy conformation. X-ray crystallography on analogous structures, such as other substituted 1,2,4-triazole (B32235) derivatives, reveals that the orientation of substituents on the triazole ring is highly dependent on packing forces. mdpi.com The phenyl and triazole rings are typically not coplanar, with significant dihedral angles observed to minimize steric hindrance.

In solution , the molecule is expected to be more flexible, existing as an equilibrium of multiple conformers. The relative populations of these conformers depend on the solvent and temperature. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like NOESY, are essential for elucidating the preferred solution-state conformations. nih.govkaust.edu.sa It is anticipated that steric repulsion between the bulky phenyl and triazole groups will be a major determinant of the preferred rotamers.

Table 2: Predicted Conformational Parameters
ParameterDescriptionPredicted Preference (Solid State)Predicted Preference (Solution State)Influencing Factors
Torsion Angle (Phenyl-C3-C2-N)Rotation around the C2-C3 bond.Likely staggered conformation to minimize steric clash.Equilibrium between gauche and anti conformers.Steric bulk of phenyl and triazole groups.
Torsion Angle (C3-C2-N-C_triazole)Rotation around the C2-N bond.Fixed by crystal packing; likely non-planar arrangement relative to the propanoic acid backbone.Restricted rotation due to steric hindrance; preference for a "tilted" orientation of the triazole ring.Steric hindrance, potential for intramolecular hydrogen bonding.
Triazole Ring PlanarityThe geometry of the 4H-1,2,4-triazole ring.Essentially planar.Essentially planar.Aromatic character of the heterocycle.

Analysis of Intermolecular Interactions and Crystal Packing Motifs in Crystalline Derivatives

The crystal structure of derivatives of this compound would be stabilized by a network of intermolecular interactions. The nature and directionality of these interactions determine the crystal packing motif. Based on the functional groups present, several key interactions can be predicted.

The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.net This is a highly probable and dominant motif.

The 1,2,4-triazole ring provides additional sites for hydrogen bonding, as its nitrogen atoms are known to act as hydrogen bond acceptors. nih.gov This can lead to the formation of extended chains or sheets within the crystal lattice. Furthermore, weak C-H···N or C-H···O interactions involving the phenyl and alkyl protons can provide additional stabilization to the crystal packing.

Table 3: Probable Intermolecular Interactions and Crystal Packing Motifs
Interaction TypeDonor/Acceptor GroupsResulting MotifSignificance
Strong Hydrogen BondCarboxylic Acid (O-H···O)Centrosymmetric R2(2)(8) dimers.Primary and most dominant interaction, dictates local packing.
Moderate Hydrogen BondCarboxylic Acid (C=O) and Triazole (N)Chains or sheets connecting the carboxylic acid dimers.Links the primary dimers into higher-dimensional networks.
Weak Hydrogen BondAromatic/Aliphatic C-H and Triazole N / Carbonyl OFurther stabilization of the 3D network.Contributes to the overall stability and density of the crystal.
π-π StackingPhenyl ↔ Phenyl, Phenyl ↔ TriazoleOffset or face-to-face stacking of aromatic rings.Important for dense packing, especially in aromatic-rich structures.

Investigation of Polymorphism and its Impact on Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one crystal structure. ijmtlm.org This phenomenon is of paramount importance in the pharmaceutical industry, as different polymorphs of the same compound can exhibit significant differences in their physicochemical properties, including solubility, dissolution rate, melting point, stability, and bioavailability. ijmtlm.org For a compound like this compound, a comprehensive polymorphic screen would be essential during its development.

The formation of different polymorphs is often influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. The conformational flexibility of the molecule, coupled with its ability to form various hydrogen bonding networks, makes it a likely candidate for exhibiting polymorphism.

The characterization of different polymorphic forms relies on a variety of analytical techniques. X-ray Powder Diffraction (XRPD) is used to identify different crystal forms by their unique diffraction patterns. Differential Scanning Calorimetry (DSC) can distinguish polymorphs based on their different melting points and enthalpies of fusion. ijmtlm.org Infrared (IR) and Raman spectroscopy can also detect differences in the vibrational modes of the molecules in different crystal environments. Understanding and controlling polymorphism is crucial for ensuring the consistent quality and therapeutic performance of a solid dosage form. ijmtlm.org

Table 4: Implications of Polymorphism on Solid-State Properties
PropertyImpact of PolymorphismAnalytical Technique for Characterization
Solubility & Dissolution RateMetastable polymorphs are generally more soluble than the stable form, affecting bioavailability.Solubility studies, Dissolution testing.
Melting PointEach polymorph has a distinct melting point (except for enantiotropic systems where conversion may occur first).Differential Scanning Calorimetry (DSC), Hot-stage microscopy.
StabilityMetastable forms can convert to a more stable form over time, affecting shelf-life and product consistency.Long-term stability studies under various conditions, monitored by XRPD.
Mechanical PropertiesCrystal habit and packing can affect tabletability and powder flow.Scanning Electron Microscopy (SEM), Powder rheology.

Comprehensive Structure Activity Relationship Sar Studies of 3 Phenyl 2 4h 1,2,4 Triazol 4 Yl Propanoic Acid Analogues

Elucidation of the Quantitative and Qualitative Influence of Substituent Variations on Biological Responses

Systematic variations of substituents on the core structure of triazole-propanoic acid analogues have revealed significant impacts on their biological activities, including anti-inflammatory, anthelmintic, and antituberculosis effects. The nature and position of these substituents can drastically alter the potency and selectivity of the compounds.

Research on a series of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid derivatives has demonstrated that the type of substituent on the triazole ring is a key determinant of the biological response. For instance, the presence of pyridyl substituents was found to be important for anti-inflammatory and antituberculosis activities. nih.gov Specifically, a 2-pyridyl group at the R¹ position of the triazole ring enhanced the inhibition of tumor necrosis factor-alpha (TNF-α). nih.gov

The anthelmintic potential of these compounds was also sensitive to the nature of the substituents. The presence of two 2-pyridyl substituents or a 2-pyridyl group combined with a 4-methylphenyl group appeared to increase anthelmintic activity. nih.gov In contrast, the antibacterial activity of these propanoic acid derivatives was generally lower compared to their analogues containing a methacrylic acid moiety, suggesting that the saturation of the acid side chain plays a crucial role in this particular biological effect. nih.gov

The following table summarizes the observed influence of different substituent patterns on the biological activities of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid analogues.

Substituent Pattern (R¹ and R²)Observed Biological Effect
Two 2-pyridyl substituentsIncreased TNF-α inhibitory activity, decreased interferon-gamma (IFN-γ) levels, increased anthelmintic potential, and increased antituberculosis activity. nih.gov
2-pyridyl and 4-methylphenyl substituentsIncreased anthelmintic potential. nih.gov
4-pyridyl and phenyl substituentsDecreased IFN-γ levels and increased antituberculosis activity. nih.gov
Two phenyl substituentsDecreased IFN-γ levels. nih.gov

Impact of Triazole Ring Substitutions on Modulating Bioactivity

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore found in numerous drugs with a wide range of therapeutic applications. nih.gov Modifications to the substitution pattern on this heterocyclic ring can profoundly modulate the bioactivity of the resulting compounds.

In the context of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid analogues, specific substitutions on the triazole ring have been linked to distinct biological outcomes. The introduction of aryl and heteroaryl groups has been a common strategy to explore and optimize biological activity.

For example, the presence of pyridyl groups on the triazole ring was shown to be beneficial for anti-inflammatory and antituberculosis activities. nih.gov Compounds featuring two 2-pyridyl substituents, or a combination of a 4-pyridyl and a phenyl substituent, demonstrated notable antituberculosis activity. nih.gov Furthermore, the anti-inflammatory properties, particularly the inhibition of TNF-α and IFN-γ, were also influenced by the nature of the aryl groups attached to the triazole ring. nih.gov The presence of two 2-pyridyl groups, a 4-pyridyl and a phenyl group, or two phenyl groups led to a significant decrease in IFN-γ levels. nih.gov

These findings underscore the importance of the electronic and steric properties of the substituents on the triazole ring in dictating the interaction of these molecules with their biological targets.

The table below details the impact of specific triazole ring substitutions on the biological activities of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid analogues.

Triazole Ring Substituents (R¹ and R²)Biological Activity Modulation
Two 2-pyridyl groupsEnhanced anti-inflammatory (TNF-α and IFN-γ inhibition), anthelmintic, and antituberculosis activities. nih.gov
2-pyridyl and 4-methylphenyl groupsIncreased anthelmintic activity. nih.gov
4-pyridyl and phenyl groupsEnhanced anti-inflammatory (IFN-γ inhibition) and antituberculosis activities. nih.gov
Two phenyl groupsEnhanced anti-inflammatory activity (IFN-γ inhibition). nih.gov

Role of Phenyl Ring Modifications, Including Electronic and Steric Effects, in Activity Modulation

For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the electron density of the phenyl ring, which may affect its binding affinity to target proteins. Steric factors, such as the size and position of the substituents, can also play a crucial role by either promoting or hindering favorable interactions within a binding pocket.

In a broader context of triazole-containing compounds, studies have shown that the nature and position of substituents on an aryl ring are critical for activity. For example, in a series of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives, nonpolar para-substituents on the aryl ring were favored for biological activity, while polar groups and hydrogen-bond donors were not well-tolerated. semanticscholar.org This suggests that hydrophobic interactions may be important for the activity of such compounds.

Although direct experimental data for the target compound is lacking in the provided sources, it is reasonable to hypothesize that similar principles would apply. Systematic exploration of phenyl ring substitutions would be a crucial step in optimizing the biological profile of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid analogues.

Contribution of the Propanoic Acid Moiety and its Modifications to Molecular Recognition and Binding Efficacy

The propanoic acid moiety is a common feature in many biologically active compounds, including several non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. nih.gov This functional group can participate in important interactions with biological targets, such as hydrogen bonding and ionic interactions, which can be critical for molecular recognition and binding efficacy.

In the case of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid analogues, the presence of the propanoic acid group was found to reduce antibacterial activity when compared to analogous compounds with a methacrylic acid moiety. nih.gov This suggests that the saturation of the alkyl chain of the acid is a critical factor for this specific biological activity. The lack of a double bond in the propanoic acid chain, as opposed to the propenoic or methacrylic acid systems, appears to be detrimental to the antibacterial and anthelmintic effects of these triazole derivatives. nih.gov

This observation highlights the importance of the rigidity and electronic nature of the acidic side chain. A more rigid, unsaturated system like methacrylic acid may orient the carboxyl group in a more favorable position for binding to the target enzyme or receptor, or the double bond itself may be involved in crucial interactions.

In Vitro Investigation of Biological Activities and Underlying Mechanistic Pathways

Anticancer and Antiproliferative Activity in Cellular AssaysNo data available.

Inhibition of Proliferation in Specific Cancer Cell Lines (e.g., HepG2, HeLa, HCT-116, MCF-7, PC3, A549)

The antiproliferative activity of triazole and phenylpropanoic acid derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of cytotoxic potential. While direct studies on 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid are limited, research on structurally related compounds provides valuable insights into the potential of this chemical scaffold.

For instance, a series of novel indolyl 1,2,4-triazole (B32235) derivatives showcased promising anti-proliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. rsc.org Two compounds, in particular, exhibited potent cytotoxic effects, with IC50 values of 2.91 µM and 1.914 µM for one, and 0.891 µM and 3.479 µM for the other, against MCF-7 and MDA-MB-231 respectively. rsc.org These values were more potent than the reference drug staurosporine. rsc.org

Furthermore, other research has highlighted the anticancer potential of various triazole derivatives against a range of cell lines. For example, certain 1,2,4-triazolo[1,5-c]quinazolines have been shown to inhibit the growth of 55 different cancer cell lines, including those from lung (A549), colon (HCT-116), breast (MCF7), and prostate (PC3) cancers. nih.gov Similarly, newly synthesized 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives have demonstrated inhibitory activities against HepG2 (human hepatocellular liver carcinoma) and other cancer cell lines. ddtjournal.com Schiff bases of 1,2,4-triazole have also shown effective anticancer activity against HEPG2, HCT-116, and MCF-7 cell lines. ekb.eg

The following table summarizes the cytotoxic activity of various structurally related triazole and phenylpropanoic acid derivatives against the specified cancer cell lines. It is important to note that these are not direct results for this compound but for its analogues, providing an indication of the potential of this class of compounds.

Table 1: In Vitro Antiproliferative Activity of Structurally Related Compounds

Compound Class Cell Line IC50 (µM) Reference
Indolyl 1,2,4-triazole derivative (Vf) MCF-7 2.91 rsc.org
Indolyl 1,2,4-triazole derivative (Vg) MCF-7 0.891 rsc.org
3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide A549 >100 (GI50) nih.gov
3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide HCT-116 >100 (GI50) nih.gov
3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide MCF7 0.52 (GI50) nih.gov
3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide PC-3 0.56 (GI50) nih.gov
Thiazole (B1198619) derivative (CP1) HCT116 4.7 µg/ml ekb.eg
Thiazole derivative (CP1) MCF-7 4.8 µg/ml ekb.eg
Thiazole derivative (CP1) HEPG2 11 µg/ml ekb.eg
Pyrimidine derivative (40a-c, 41a-b) HepG-2, MCF-7, HeLa, PC-3 Outperformed doxorubicin ekb.eg

Note: Data presented is for structurally related compounds and not for this compound itself. GI50 represents the concentration for 50% growth inhibition.

Investigation of Proposed Enzyme Inhibition Mechanisms (e.g., Urease, Histone Deacetylase (HDAC), Protein Kinase B (Akt))

The biological activity of a compound is often linked to its ability to inhibit specific enzymes involved in disease pathways. For analogues of this compound, research has focused on their potential to inhibit enzymes such as urease, histone deacetylase (HDAC), and protein kinase B (Akt).

Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. A number of triazole derivatives have been investigated as urease inhibitors. nih.gov For example, a series of furan (B31954) chalcone (B49325) analogues containing a phenyl ring demonstrated urease inhibition, with the most active compounds having IC50 values of 16.13 µM and 18.75 µM, which were more potent than the standard inhibitor thiourea. mdpi.com Furthermore, novel sulfonamide-1,2,3-triazole-acetamide derivatives have shown potent urease inhibitory activity, with IC50 values significantly lower than that of thiourea. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. Several triazole-containing compounds have been designed and synthesized as HDAC inhibitors. nih.gov One study reported a series of triazole-containing compounds with potent and selective inhibition of HDAC1 and good antiproliferative activity in vitro. nih.gov The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group, and carboxylic acid moieties can serve as effective zinc-binding groups. nih.gov

Protein Kinase B (Akt) Inhibition: The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in many cancers. Inhibition of Akt phosphorylation is a key therapeutic strategy. Research on 1,2,4-triazole derivatives has demonstrated their ability to inhibit the Akt pathway. nih.gov Specifically, certain compounds were found to downregulate the phosphorylation of Akt, along with other proteins in the pathway such as PI3K and STAT3, in HepG2 cells. nih.gov The active metabolite of the Akt phosphorylation inhibitor triciribine, TCN-P, has been shown to bind to the PH domain of Akt, blocking its recruitment to the plasma membrane and subsequent phosphorylation. nih.gov

Table 2: Enzyme Inhibitory Activity of Structurally Related Compounds

Enzyme Compound Class IC50 Value Reference
Urease Furan chalcone analogue (4h) 16.13 ± 2.45 µM mdpi.com
Urease Furan chalcone analogue (4s) 18.75 ± 0.85 µM mdpi.com
Urease Sulfonamide-1,2,3-triazole-acetamide (11b) 0.12 µM nih.gov
HDAC1 Triazole-containing compound (19h) Potent and selective inhibition nih.gov

Note: Data presented is for structurally related compounds and not for this compound itself.

Anticonvulsant Activities in In Vitro Models

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of compounds exhibiting anticonvulsant properties. thieme-connect.com While in vivo studies are more common for assessing anticonvulsant activity, in vitro models provide valuable mechanistic insights. Research has shown that 1,2,4-triazole derivatives can exert their anticonvulsant effects through various mechanisms, including the modulation of voltage-gated sodium channels (VGSCs) and enhancement of GABAergic neurotransmission. researchgate.net

For example, studies on 4-alkyl-5-substituted-1,2,4-triazole-3-thione derivatives have demonstrated their strong anticonvulsant activity in the maximal electroshock-induced seizure (MES) model, which is indicative of an effect on VGSCs. researchgate.net Rufinamide, a triazole-derived antiepileptic drug, has been shown to prolong the inactive state of NaV channels. mdpi.com Other triazole derivatives have been found to be effective in models of pharmacoresistant epilepsy. unifi.it The evaluation of triazine-linked triazole compounds has also revealed significant anticonvulsant activity in both MES and pentylenetetrazole (PTZ) induced seizure models. nih.gov

Exploration of Other Identified Biological Targets and Receptor Interactions

Beyond the primary areas of investigation, the structural features of this compound and its analogues suggest potential interactions with other biological targets, including various neurotransmitter receptors and nuclear receptors.

Ionotropic glutamate receptors, including NMDA, AMPA, and kainate (KA) receptors, are crucial for excitatory synaptic transmission in the central nervous system. A study on (R)-2-amino-3-triazolpropanoic acid analogues, which share the triazole and propanoic acid moieties with the subject compound, identified them as glycine site agonists at NMDA receptors. These analogues showed variation in activity among different NMDA receptor subtypes.

While direct binding data for analogues of this compound at AMPA and KA receptors is scarce, the structural similarities to known ligands for these receptors suggest potential interactions. For instance, various aryl- and heteroaryl-substituted phenylalanines have been explored as AMPA and kainate receptor ligands. nih.gov The affinity of ligands for these receptors can vary significantly based on their subunit composition. elifesciences.org

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid and glucose metabolism. Dual agonists of PPARα and PPARγ are of interest for the treatment of metabolic disorders. A new series of α-aryl or α-heteroarylphenyl propanoic acid derivatives have been synthesized and evaluated for their ability to bind and activate both PPARα and PPARγ. nih.gov

Specifically, 2-aryloxy-3-phenyl-propanoic acids have been identified as PPARα/γ dual agonists with improved potency. drugbank.com These findings suggest that the phenylpropanoic acid scaffold, as present in this compound, is a viable starting point for the design of PPAR agonists. The substitution at the 2-position with a heterocyclic ring like 1,2,4-triazole could potentially modulate the activity and selectivity towards PPAR subtypes.

Table 3: List of Compound Names Mentioned

Compound Name
This compound
Indolyl 1,2,4-triazole derivatives
3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide
1,2,4-triazolo[1,5-c]quinazolines
1,3,4-oxadiazole derivatives
1,2,4-triazole Schiff bases
Thiazole derivatives
Pyrimidine derivatives
1,2,3-triazole-4-carboxamides
Furan chalcone analogues
Sulfonamide-1,2,3-triazole-acetamide derivatives
Triciribine (TCN)
4-alkyl-5-substituted-1,2,4-triazole-3-thione derivatives
Rufinamide
Triazine-linked triazole compounds
(R)-2-amino-3-triazolpropanoic acid analogues
Aryl- and heteroaryl-substituted phenylalanines
α-aryl or α-heteroarylphenyl propanoic acid derivatives

Advanced Computational Chemistry and Molecular Modeling Approaches

In Silico Molecular Docking Studies for Elucidating Ligand-Target Recognition and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For derivatives of 1,2,4-triazole (B32235), molecular docking studies have been instrumental in identifying potential biological targets and elucidating key binding interactions. For instance, studies on various 1,2,4-triazole derivatives have demonstrated their potential to interact with a range of enzymes and receptors. While specific docking studies on 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid are not extensively reported, the general principles can be applied to understand its potential interactions. A hypothetical docking study of this compound against a relevant biological target, such as a specific enzyme implicated in a disease pathway, would involve preparing the 3D structures of both the ligand and the protein, followed by the use of a docking algorithm to predict the most stable binding pose.

The binding affinity and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed. For example, the triazole ring can act as a hydrogen bond acceptor, while the phenyl group can engage in hydrophobic interactions with nonpolar residues in the active site. The carboxylic acid moiety can form strong hydrogen bonds or salt bridges with basic residues like lysine or arginine.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR234, LYS89, PHE345, ARG123
Hydrogen BondsLYS89 (NH), ARG123 (NH2)
Hydrophobic InteractionsTYR234, PHE345

Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. DFT calculations can provide valuable insights into the chemical reactivity and stability of a molecule.

For 1,2,4-triazole derivatives, DFT studies have been employed to understand their electronic properties and how these correlate with their biological activities. A DFT analysis of this compound would involve calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Other reactivity descriptors that can be calculated using DFT include electronegativity, chemical hardness, and global softness. These parameters help in understanding the molecule's ability to donate or accept electrons, which is fundamental to its interaction with biological macromolecules. For instance, the analysis of the electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Table 2: Calculated DFT Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6
Electronegativity (χ)4.0
Chemical Hardness (η)2.8

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to build a regression or classification model.

For 1,2,4-triazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their biological activities. A QSAR study on a series of analogues of this compound would involve synthesizing a library of related compounds and evaluating their biological activity. A variety of molecular descriptors, including steric, electronic, and hydrophobic parameters, would be calculated for each compound.

Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to develop a model that correlates these descriptors with the observed activity. The resulting QSAR model can be used to predict the activity of new derivatives and to identify the key structural features that contribute to the desired biological effect. This predictive capability is invaluable for prioritizing synthetic efforts and accelerating the drug discovery process.

Table 3: Example of a QSAR Model Equation for a Series of 1,2,4-Triazole Derivatives

Model EquationpIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBA + 2.1
Descriptor Definition
pIC50Negative logarithm of the half-maximal inhibitory concentration
LogPOctanol-water partition coefficient (hydrophobicity)
MWMolecular Weight
HBANumber of Hydrogen Bond Acceptors

Molecular Dynamics Simulations for Characterizing Dynamic Binding Interactions and Conformational Changes

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the dynamic behavior of a system, including conformational changes in proteins and ligands upon binding, and the stability of the resulting complex.

In the context of this compound, MD simulations can be used to refine the binding poses obtained from molecular docking and to assess the stability of the ligand-protein complex over time. An MD simulation would be initiated with the docked complex placed in a simulated physiological environment, including water molecules and ions. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal important dynamic information, such as the flexibility of different regions of the protein, the conformational changes induced by ligand binding, and the specific interactions that are maintained throughout the simulation. This information is complementary to the static picture provided by molecular docking and can offer a more realistic representation of the binding event. For instance, MD simulations have been used to deepen the understanding of the interaction mechanism between inverse agonists and their target receptors.

Table 4: Key Metrics from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a Target Protein

MetricDescriptionAverage Value
RMSD (Protein)Root Mean Square Deviation of the protein backbone1.5 Å
RMSD (Ligand)Root Mean Square Deviation of the ligand0.8 Å
Hydrogen Bond OccupancyPercentage of simulation time a specific hydrogen bond is present85% (LYS89-Ligand)
Radius of GyrationA measure of the protein's compactness18.2 Å

Table of Compounds

Future Research Directions and Translational Potential of 3 Phenyl 2 4h 1,2,4 Triazol 4 Yl Propanoic Acid

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The future development of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid will heavily rely on the rational design and synthesis of next-generation analogues to enhance therapeutic potency and selectivity. Structure-activity relationship (SAR) studies on analogous compounds provide a foundational roadmap for targeted modifications. nih.gov Key areas for synthetic exploration include:

Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the position and nature of electron-donating or electron-withdrawing groups can modulate binding affinity to biological targets.

Modification of the Propanoic Acid Chain: Alterations to the propanoic acid side chain, such as esterification or amidation, can create prodrugs with improved bioavailability. Additionally, stereochemistry at the chiral center of the propanoic acid moiety is a critical factor to investigate, as different enantiomers often exhibit distinct biological activities and metabolic profiles.

Functionalization of the Triazole Ring: The 1,2,4-triazole (B32235) ring itself offers opportunities for modification. N-alkylation or the introduction of substituents at the vacant carbon position could lead to novel interactions with target proteins and potentially enhance the compound's activity spectrum.

The synthesis of these novel analogues can be achieved through established synthetic methodologies for 1,2,4-triazoles, which may include multi-component reactions and "click chemistry" approaches to build a diverse chemical library for screening. nih.govresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

While the broad biological activities of triazole-containing compounds are well-documented, the specific targets of this compound remain to be fully elucidated. nih.govresearchgate.net Future research should focus on identifying and validating novel biological targets to expand its therapeutic potential. Based on the activities of structurally related molecules, several promising areas for investigation exist:

Anti-inflammatory Activity: Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are propanoic acid derivatives, this compound is a prime candidate for evaluation as an anti-inflammatory agent. nih.gov Investigations could focus on its potential to inhibit cyclooxygenase (COX) enzymes or other mediators of inflammation. mdpi.com

Anticancer Properties: Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity. mdpi.comnih.gov Screening of this compound and its analogues against a panel of cancer cell lines could reveal potential antiproliferative effects. Subsequent studies could then identify the specific cellular pathways and protein targets involved, such as protein kinases or enzymes involved in tumor metabolism. mdpi.com

Antiviral Potential: The 1,2,3-triazole scaffold has been explored for its antiviral properties, and by extension, 1,2,4-triazole derivatives also warrant investigation. ijpsr.comnih.gov Screening against a range of viruses could uncover novel antiviral applications.

A comprehensive biological evaluation of this compound and its derivatives is crucial for uncovering its full therapeutic potential.

Application of Advanced Chemoinformatics, Machine Learning, and Artificial Intelligence in Compound Optimization and Lead Discovery

Modern computational tools are poised to accelerate the development of this compound derivatives. Chemoinformatics, machine learning (ML), and artificial intelligence (AI) can be leveraged in several key areas:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of newly synthesized analogues with their biological activities. This will enable the prediction of the potency of virtual compounds and guide the design of more effective molecules.

Molecular Docking and Simulation: In silico molecular docking studies can predict the binding modes of the compound and its analogues with potential biological targets. nih.govpensoft.net Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the mechanism of action at a molecular level. nih.gov

Virtual Screening and Lead Identification: Large virtual libraries of derivatives can be rapidly screened against various protein targets using computational methods. This approach can identify promising lead candidates for synthesis and biological testing, thereby streamlining the drug discovery process.

The integration of these computational approaches will facilitate a more targeted and efficient optimization of the lead compound, reducing the time and cost associated with traditional drug development.

Development of Scalable and Sustainable Synthetic Pathways for Potential Production

For any promising therapeutic candidate, the development of a scalable and sustainable synthetic route is paramount for its eventual clinical and commercial viability. Future research in this area should focus on:

Green Chemistry Approaches: The implementation of green chemistry principles in the synthesis of this compound is essential. This includes the use of environmentally benign solvents, minimizing waste, and employing catalytic reactions to improve atom economy. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Exploring flow chemistry routes for the key synthetic steps could lead to a more efficient and robust manufacturing process.

Ultrasound-Assisted Synthesis: Ultrasound irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including triazoles. mdpi.comnih.gov Investigating the application of sonication in the synthesis of the target compound could offer a more energy-efficient and faster production method.

By focusing on these areas, researchers can develop a manufacturing process that is not only economically viable but also environmentally responsible.

Q & A

Q. What are the optimized synthetic routes for 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with aromatic aldehydes or ketones. For example, coupling 4H-1,2,4-triazole derivatives with phenyl-substituted propanoyl precursors under reflux conditions (e.g., acetone or ethanol) is common. Key intermediates are characterized via 1^1H and 13^13C NMR to confirm regioselectivity and purity, while IR spectroscopy validates functional groups like carboxylic acids and triazole rings . Elemental analysis ensures stoichiometric accuracy.

Q. How can spectroscopic discrepancies (e.g., NMR splitting patterns) be resolved during structural confirmation?

  • Methodological Answer : Conflicting NMR signals often arise from tautomerism in the triazole ring or dynamic rotational isomerism. To address this, variable-temperature NMR or deuterated solvents (e.g., DMSO-d6_6) can stabilize specific conformers. Cross-validation with IR (e.g., C=O stretching at ~1700 cm1^{-1}) and high-resolution mass spectrometry (HRMS) ensures structural integrity .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic ambiguities in triazole-containing compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical. For twinned or low-resolution data, iterative refinement using SHELXL (with restraints for disordered triazole moieties) and validation via PLATON/ADDSYM can resolve ambiguities . Hydrogen-bonding networks involving the triazole N-atoms and carboxylic acid groups should be prioritized in density maps.

Q. How can bioactivity studies (e.g., antiproliferative assays) be designed for triazolylpropanoic acid derivatives?

  • Methodological Answer : Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structure-activity relationships (SARs) are established by modifying the phenyl or triazole substituents. For example, introducing electron-withdrawing groups (e.g., nitro or halogens) enhances bioactivity by improving target binding. Dose-response curves and IC50_{50} values are statistically validated using software like GraphPad Prism .

Q. What computational methods are effective for predicting the reactivity of the triazole-carboxylic acid motif?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) identifies binding affinities with biological targets like HDAC enzymes. Solvent effects (e.g., PCM for water) are incorporated to refine reactivity predictions .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in polar vs. nonpolar solvents) be interpreted?

  • Methodological Answer : Solubility discrepancies often stem from protonation states of the carboxylic acid and triazole groups. Adjusting pH (e.g., using phosphate buffers) or employing co-solvents (e.g., DMSO-water mixtures) can stabilize specific ionic forms. Solubility parameters (Hansen or Hildebrand) guide solvent selection .

Q. Why do some synthetic routes yield unexpected byproducts (e.g., dimerization or oxidation)?

  • Methodological Answer : Dimerization may occur via radical intermediates under oxidative conditions. Adding radical inhibitors (e.g., BHT) or inert atmospheres (N2_2) suppresses this. LC-MS monitors reaction progress, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .

Experimental Design Considerations

Q. What precautions are necessary for handling air-sensitive intermediates in triazolylpropanoic acid synthesis?

  • Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions). Anhydrous solvents (e.g., THF over molecular sieves) prevent hydrolysis. Reaction progress is tracked via TLC with UV/iodine visualization .

Q. How can enantiomeric purity of chiral triazolylpropanoic acids be ensured?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry validates enantiopurity. Asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.